1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a urea linkage, and aromatic substituents, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.
Attachment of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like 2,5-dimethoxybenzaldehyde and suitable catalysts.
Formation of the Urea Linkage: The urea linkage is formed by reacting the thiazole derivative with an isocyanate or carbodiimide reagent in the presence of a base.
Introduction of the Thiophen-2-ylmethyl Group: The final step involves the alkylation of the urea derivative with thiophen-2-ylmethyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring, using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiazole derivatives, substituted aromatic compounds.
Scientific Research Applications
1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:
1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(phenylmethyl)urea: Differing by the substitution of the thiophen-2-ylmethyl group with a phenylmethyl group.
1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(pyridin-2-ylmethyl)urea: Differing by the substitution of the thiophen-2-ylmethyl group with a pyridin-2-ylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-22-11-5-6-15(23-2)13(8-11)14-10-25-17(19-14)20-16(21)18-9-12-4-3-7-24-12/h3-8,10H,9H2,1-2H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYGMXLJWAKPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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